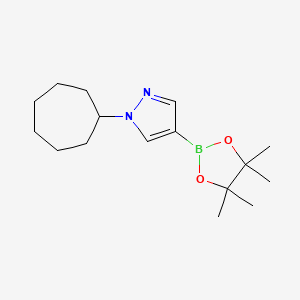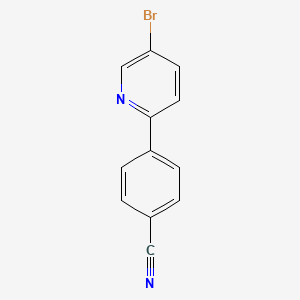
9H-Carbazole-3,4,5,6-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3,4,5,6-tetramine is an aromatic heterocyclic compound with the molecular formula C12H13N5. It consists of a carbazole core with four amine groups attached at the 3, 4, 5, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,4,5,6-tetramine typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole, followed by electrophilic trapping to introduce the amine groups at the desired positions . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar regioselective functionalization techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-3,4,5,6-tetramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine groups and the aromatic nature of the carbazole core .
Common Reagents and Conditions:
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9H-Carbazole-3,4,5,6-tetramine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole-3,4,5,6-tetramine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
9H-Carbazole: The parent compound of 9H-Carbazole-3,4,5,6-tetramine, lacking the amine groups.
9H-Carbazole-2,3,6,7-tetramine: A similar compound with amine groups at different positions.
9H-Fluorene: Another aromatic heterocyclic compound with similar electronic properties.
Dibenzothiophene: A sulfur-containing analog with comparable structural features.
Uniqueness: this compound is unique due to the specific positioning of its amine groups, which confer distinct chemical reactivity and biological activity compared to other carbazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
866359-94-6 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
9H-carbazole-3,4,5,6-tetramine |
InChI |
InChI=1S/C12H13N5/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4,17H,13-16H2 |
InChI Key |
NMMBTMCESFXYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3N)N)C(=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)













